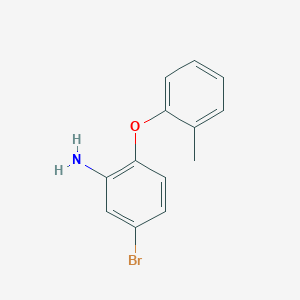

5-Bromo-2-(2-methylphenoxy)aniline

説明

5-Bromo-2-(2-methylphenoxy)aniline is a substituted aniline derivative featuring a bromine atom at the 5-position and a 2-methylphenoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. For instance, bromination of precursor anilines using reagents like N-bromosuccinimide (NBS) (as shown in and ) or substitution reactions involving phenoxy groups () are common strategies.

Key properties include:

- Molecular formula: C₁₃H₁₂BrNO

- Molecular weight: ~290.15 g/mol (estimated based on structural analogs).

- Functional groups: Aromatic amine, bromine substituent, ether-linked 2-methylphenoxy group.

特性

IUPAC Name |

5-bromo-2-(2-methylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-4-2-3-5-12(9)16-13-7-6-10(14)8-11(13)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXSQOXCNXRFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methylphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the preparation of bromoaniline derivatives often involves the reaction of a substrate with copper bromide (CuBr2) in a solvent such as tetrahydrofuran . This method is advantageous due to its high selectivity, high yield, and environmentally friendly nature .

化学反応の分析

Types of Reactions: 5-Bromo-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

科学的研究の応用

5-Bromo-2-(2-methylphenoxy)aniline has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in cross-coupling reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-Bromo-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological function of the target molecules .

類似化合物との比較

Structural Analogues and Their Properties

The following table compares 5-Bromo-2-(2-methylphenoxy)aniline with related compounds, highlighting differences in substituents, molecular weights, and applications:

Key Observations :

- Substituent Effects: The 2-methylphenoxy group in the target compound provides moderate steric hindrance compared to bulkier groups like 3-ethoxyphenoxy or sulfanyl derivatives .

- Lipophilicity : Compounds with ethoxy or trifluoromethyl groups exhibit higher logP values, favoring membrane permeability in drug design .

- Reactivity : The sulfanyl group in 5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline enhances electron density, making it suitable for cross-coupling reactions .

生物活性

5-Bromo-2-(2-methylphenoxy)aniline is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanism of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a bromine atom, a methyl group, and a phenoxy group attached to an aniline structure. This unique combination of functional groups contributes to its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, with the Suzuki–Miyaura coupling reaction being a common method. This reaction allows for the formation of carbon-carbon bonds, making it effective for synthesizing complex organic molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the phenoxy group enhances its lipophilicity and membrane permeability, facilitating interactions that can modulate enzyme activity or inhibit certain biological pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, potentially impacting metabolic pathways.

- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, although specific data is still limited.

- Protein-Ligand Interactions : The compound is utilized in proteomics to study protein interactions and functions, making it significant in biochemical research.

Enzyme Interaction Studies

Recent investigations into the enzyme inhibition potential of this compound have revealed promising results. For instance:

- Alkaline Phosphatase Inhibition : Compounds similar to this compound have been shown to inhibit alkaline phosphatase with significant potency (IC50 values around ) . This suggests potential therapeutic applications in conditions where alkaline phosphatase plays a role.

Antibacterial Activity

In vitro studies have evaluated the antibacterial activity against various pathogens. For example:

| Compound | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 6.25 mg/mL | 17 mm |

These results indicate that while further studies are needed to establish its efficacy definitively, there is potential for development as an antibacterial agent .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in drug development. Its ability to modulate enzyme activity and interact with proteins positions it as a potential therapeutic agent for various diseases, including infections and metabolic disorders.

Q & A

Basic: What are the common synthetic routes for 5-Bromo-2-(2-methylphenoxy)aniline?

The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling . For example:

- Nucleophilic substitution : Reacting 2-methylphenol with a brominated nitrobenzene derivative, followed by reduction of the nitro group to an amine .

- Coupling reactions : Using palladium catalysts to couple brominated aniline intermediates with substituted aryl boronic acids .

Key considerations include solvent choice (e.g., toluene/ethanol/water mixtures), temperature control (80–110°C), and catalysts (e.g., Pd(PPh₃)₄) to ensure regioselectivity and yield .

Basic: How is the molecular structure of this compound characterized?

Structural confirmation relies on:

- NMR spectroscopy : and NMR to identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- Mass spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 307 [M+H]) verify the molecular weight (320.22 g/mol) .

- X-ray crystallography : Resolves steric effects from the 2-methylphenoxy group and bromine substituent .

Intermediate: How does steric hindrance from the 2-methylphenoxy group influence reactivity?

The ortho-methyl group creates steric bulk, reducing accessibility for electrophilic substitution. This necessitates:

- High-temperature conditions for reactions like bromination or amination.

- Use of bulky catalysts (e.g., Pd with phosphine ligands) to mitigate steric interference in coupling reactions .

Electronic effects from the bromine atom (strong -I effect) further direct substitution to the para position relative to the amine .

Advanced: What methodologies assess the compound’s biological activity and target interactions?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or oxidoreductases .

- Surface plasmon resonance (SPR) : Quantifies binding affinities (K) to proteins or DNA .

- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

Contradictory activity data (e.g., varying IC₅₀ across studies) may arise from differences in assay pH, solvent (DMSO vs. aqueous buffers), or protein isoforms .

Advanced: How is this compound applied in drug discovery pipelines?

- Scaffold for pharmacophore design : The bromine and phenoxy groups serve as halogen-bond donors and hydrophobic anchors in structure-activity relationship (SAR) studies .

- Proteolysis-targeting chimeras (PROTACs) : Functionalized derivatives degrade target proteins (e.g., WDR5) by linking to E3 ubiquitin ligases .

- Metabolic stability testing : Microsomal assays (e.g., liver microsomes) evaluate CYP450-mediated degradation .

Basic: What are the stability and handling protocols for this compound?

- Storage : Amber vials at –20°C to prevent photodegradation of the bromine substituent .

- Solubility : DMSO or ethanol (10–50 mM stock solutions) for biological assays; aqueous buffers require sonication due to hydrophobicity .

- Decomposition risks : Avoid strong oxidizers (e.g., HO) to prevent debromination .

Intermediate: What analytical challenges arise in quantifying impurities during synthesis?

- HPLC challenges : Co-elution of byproducts (e.g., dehalogenated derivatives) requires gradient elution with C18 columns and UV detection at 254 nm .

- Mass spectral interference : Isotopic patterns from bromine () complicate quantification; use high-resolution MS (HRMS) for clarity .

Advanced: How are computational models used to predict interaction mechanisms?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets (e.g., kinase active sites) .

- DFT calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

- MD simulations : Track conformational stability of protein-ligand complexes over 100-ns trajectories .

Intermediate: How can reaction yields be optimized for large-scale synthesis?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., bromination) .

- Catalyst screening : Test Pd/XPhos systems for Suzuki couplings to reduce catalyst loading (<1 mol%) .

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .

Advanced: How are contradictory bioactivity results resolved in interdisciplinary studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual) .

- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .

- Structural analogs : Synthesize derivatives to isolate contributions of specific substituents (e.g., bromine vs. methylphenoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。